molecular formula C17H19NO2 B3212180 N-(3-Methoxybenzyl)-2,4-dimethylbenzamide CAS No. 1097449-03-0

N-(3-Methoxybenzyl)-2,4-dimethylbenzamide

Cat. No.: B3212180
CAS No.: 1097449-03-0
M. Wt: 269.34 g/mol
InChI Key: GTMSTOQYXCZGBT-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-2,4-dimethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a 3-methoxybenzyl moiety and two methyl groups at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-2,4-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methoxybenzaldehyde with 2,4-dimethylaniline, followed by acylation with an appropriate acyl chloride. The reaction typically requires a reducing agent such as sodium borohydride and a catalyst like palladium on carbon. The reaction conditions include a solvent such as methanol or ethanol and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methoxybenzyl)-2,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound can modulate the levels of endocannabinoids, leading to potential analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide
  • N-(3-Methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
  • N-Benzyl-hexadecanamide

Uniqueness

N-(3-Methoxybenzyl)-2,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-7-8-16(13(2)9-12)17(19)18-11-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMSTOQYXCZGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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